molecular formula C8H8N2O5 B14003955 3,5-Dimethyl-2,4-dinitrophenol CAS No. 61019-01-0

3,5-Dimethyl-2,4-dinitrophenol

Cat. No.: B14003955
CAS No.: 61019-01-0
M. Wt: 212.16 g/mol
InChI Key: ROJUNUZENWQTJE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4-dinitrophenol: is an organic compound with the molecular formula C8H8N2O5 It is a derivative of phenol, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-dinitrophenol typically involves the nitration of 3,5-dimethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2,4-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-2,4-dinitrophenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential effects on biological systems, particularly its role as an uncoupling agent in oxidative phosphorylation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.

    Industry: It is used in the manufacture of explosives and as a precursor for other chemical compounds

Mechanism of Action

The primary mechanism of action of 3,5-Dimethyl-2,4-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-2,4-dinitrophenol is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to other dinitrophenols .

Properties

CAS No.

61019-01-0

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

3,5-dimethyl-2,4-dinitrophenol

InChI

InChI=1S/C8H8N2O5/c1-4-3-6(11)8(10(14)15)5(2)7(4)9(12)13/h3,11H,1-2H3

InChI Key

ROJUNUZENWQTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])O

Origin of Product

United States

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